2-[(4-Methoxybenzoyl)amino]-N-(1-phenylethyl)benzamide 2-[(4-Methoxybenzoyl)amino]-N-(1-phenylethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 693256-30-3
VCID: VC0505098
InChI: InChI=1S/C23H22N2O3/c1-16(17-8-4-3-5-9-17)24-23(27)20-10-6-7-11-21(20)25-22(26)18-12-14-19(28-2)15-13-18/h3-16H,1-2H3,(H,24,27)(H,25,26)
SMILES: CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC
Molecular Formula: C23H22N2O3
Molecular Weight: 374.4g/mol

2-[(4-Methoxybenzoyl)amino]-N-(1-phenylethyl)benzamide

CAS No.: 693256-30-3

Main Products

VCID: VC0505098

Molecular Formula: C23H22N2O3

Molecular Weight: 374.4g/mol

2-[(4-Methoxybenzoyl)amino]-N-(1-phenylethyl)benzamide - 693256-30-3

CAS No. 693256-30-3
Product Name 2-[(4-Methoxybenzoyl)amino]-N-(1-phenylethyl)benzamide
Molecular Formula C23H22N2O3
Molecular Weight 374.4g/mol
IUPAC Name 2-[(4-methoxybenzoyl)amino]-N-(1-phenylethyl)benzamide
Standard InChI InChI=1S/C23H22N2O3/c1-16(17-8-4-3-5-9-17)24-23(27)20-10-6-7-11-21(20)25-22(26)18-12-14-19(28-2)15-13-18/h3-16H,1-2H3,(H,24,27)(H,25,26)
Standard InChIKey QYXZMFHORYJSET-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC
Canonical SMILES CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC
PubChem Compound 2942302
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator